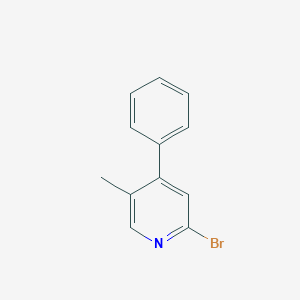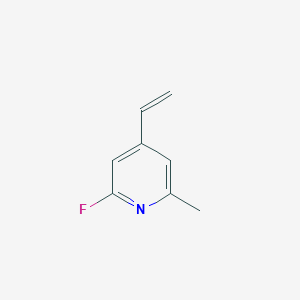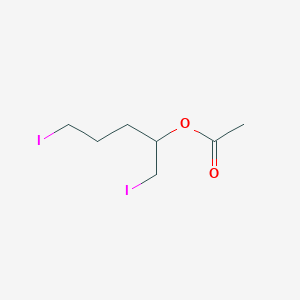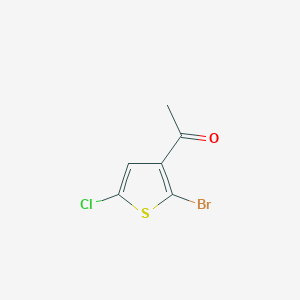
1-(2-Bromo-5-chlorothiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2-bromo-3-chlorothiophene, the compound can be further reacted with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorothiophen-3-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-3-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
Comparison: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Propiedades
Número CAS |
1935428-16-2 |
|---|---|
Fórmula molecular |
C6H4BrClOS |
Peso molecular |
239.52 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(8)10-6(4)7/h2H,1H3 |
Clave InChI |
ZDZPXDGURUXLQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


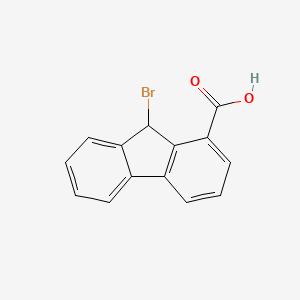
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)

![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
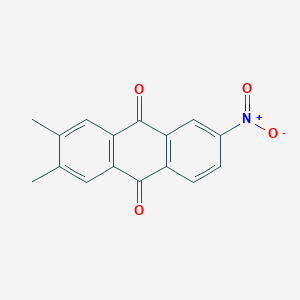
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
